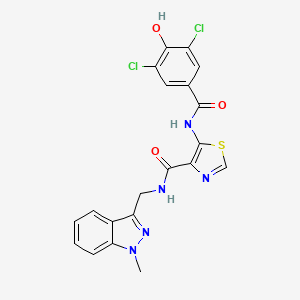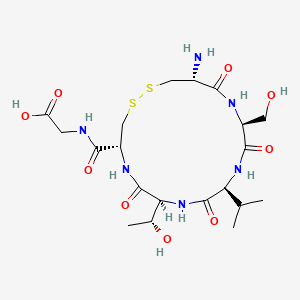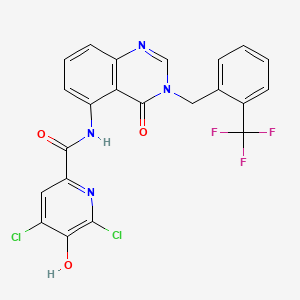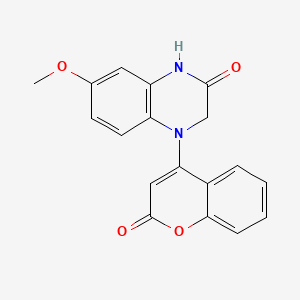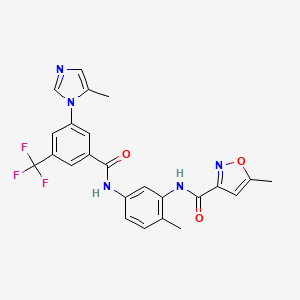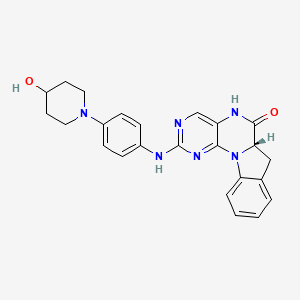
Alexa fluor 488 azide (ditriethylamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alexa fluor 488 azide (ditriethylamine) is a multifunctional fluorescent dye widely used in biological experiments. It is known for its bright green fluorescence and photostability, making it an excellent tool for observing and analyzing cell structures, tracking biomolecules, evaluating cell functions, distinguishing cell types, detecting biomolecules, studying tissue pathology, and monitoring microorganisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Alexa fluor 488 azide (ditriethylamine) is synthesized through a series of chemical reactions involving the introduction of azide groups to the Alexa fluor 488 dye. The process typically involves the following steps:
Activation of Alexa fluor 488 dye: The dye is activated by reacting it with a suitable reagent to introduce reactive groups.
Azidation: The activated dye is then reacted with sodium azide or another azide source under controlled conditions to introduce the azide group.
Purification: The resulting product is purified using chromatographic techniques to obtain the pure Alexa fluor 488 azide (ditriethylamine).
Industrial Production Methods
In industrial settings, the production of Alexa fluor 488 azide (ditriethylamine) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the dye are synthesized using automated reactors and controlled reaction conditions.
Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Alexa fluor 488 azide (ditriethylamine) primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly specific and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions
Reagents: Terminal alkynes, copper(I) catalysts, and reducing agents.
Conditions: The reaction is typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Major Products
The major product of the CuAAC reaction involving Alexa fluor 488 azide (ditriethylamine) is a triazole-linked conjugate, which retains the fluorescent properties of the dye and can be used for various labeling applications .
Applications De Recherche Scientifique
Alexa fluor 488 azide (ditriethylamine) has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in fluorescence microscopy, flow cytometry, and live-cell imaging to study cellular structures and functions.
Medicine: Utilized in diagnostic assays, imaging of biological tissues, and tracking of therapeutic agents.
Industry: Applied in the development of fluorescent probes, sensors, and dye-sensitized solar cells
Mécanisme D'action
The primary mechanism of action of Alexa fluor 488 azide (ditriethylamine) involves its ability to undergo click chemistry reactions with terminal alkynes. This reaction forms a stable triazole linkage, allowing the dye to be conjugated to various biomolecules. The fluorescent properties of the dye enable the visualization and tracking of these conjugates in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Alexa fluor 488 alkyne: Similar in structure but contains an alkyne group instead of an azide group.
Alexa fluor 555 azide: Another fluorescent dye with similar applications but emits red fluorescence.
Fluorescein isothiocyanate (FITC): A widely used green fluorescent dye with different chemical properties.
Uniqueness
Alexa fluor 488 azide (ditriethylamine) is unique due to its high photostability, brightness, and compatibility with click chemistry. These properties make it superior for long-term imaging and labeling applications compared to other fluorescent dyes .
Propriétés
Formule moléculaire |
C39H56N8O10S2 |
|---|---|
Poids moléculaire |
861.0 g/mol |
Nom IUPAC |
3-amino-6-azaniumylidene-9-[4-(6-azidohexylcarbamoyl)-2-carboxyphenyl]-5-sulfoxanthene-4-sulfonate;N,N-diethylethanamine |
InChI |
InChI=1S/C27H26N6O10S2.2C6H15N/c28-19-9-7-16-21(17-8-10-20(29)25(45(40,41)42)23(17)43-22(16)24(19)44(37,38)39)15-6-5-14(13-18(15)27(35)36)26(34)31-11-3-1-2-4-12-32-33-30;2*1-4-7(5-2)6-3/h5-10,13,28H,1-4,11-12,29H2,(H,31,34)(H,35,36)(H,37,38,39)(H,40,41,42);2*4-6H2,1-3H3 |
Clé InChI |
NPCYETAXNCBAJM-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC.CCN(CC)CC.C1=CC(=C(C=C1C(=O)NCCCCCCN=[N+]=[N-])C(=O)O)C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2P)-2-(isoquinolin-4-yl)-1-[4-(methylamino)-4-oxobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12374560.png)
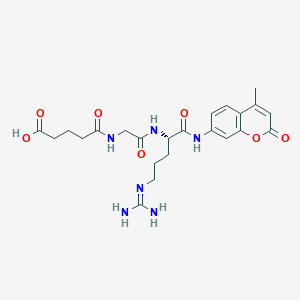
![(E)-1-(5-hydroxy-2,2-dimethylchromen-6-yl)-3-[4-methoxy-3-(3-morpholin-4-ylpropoxy)phenyl]prop-2-en-1-one](/img/structure/B12374567.png)
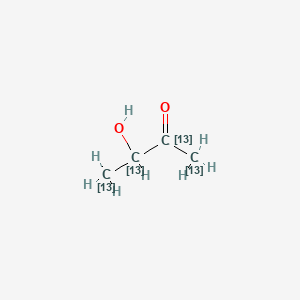
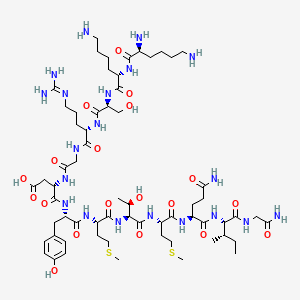

![[[4-[(2S)-3-[[3-[(2-chloroacetyl)amino]phenyl]methylamino]-2-[[2-(4-fluorophenyl)acetyl]amino]-3-oxopropyl]phenoxy]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B12374601.png)
